molecular formula C14H9F6N3OS B2699118 N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide CAS No. 306732-38-7

N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide

Cat. No. B2699118
CAS RN: 306732-38-7
M. Wt: 381.3
InChI Key: VTOWNQZWRACJRP-UHFFFAOYSA-N
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Description

“N-[3,5-Bis(trifluoromethyl)phenyl]thiourea” is a laboratory chemical . It has been used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .


Synthesis Analysis

Over the last decade, the use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .


Molecular Structure Analysis

The molecular structure of “N-[3,5-Bis(trifluoromethyl)phenyl]thiourea” is characterized by the presence of a 3,5-bis(trifluoromethyl)phenyl motif, which is used ubiquitously in H-bond catalysts .


Chemical Reactions Analysis

“N-[3,5-Bis(trifluoromethyl)phenyl]thiourea” has been used extensively in promoting organic transformations . It has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Scientific Research Applications

Organocatalysis

Overview: N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide (let’s call it “Schreiner’s thiourea”) belongs to the class of (thio)urea derivatives. These compounds have gained prominence as organocatalysts in organic chemistry due to their unique features.

Key Features:

Applications: Schreiner’s thiourea has been extensively used in promoting organic transformations. Its 3,5-bis(trifluoromethyl)phenyl motif plays a pivotal role in H-bond catalysts. Researchers have harnessed its power to facilitate various reactions, including asymmetric synthesis, cyclization, and annulation processes .

Chemical Derivatization

Overview: The compound’s unique structure makes it suitable for chemical derivatization studies.

Applications:

Safety and Hazards

“N-[3,5-Bis(trifluoromethyl)phenyl]thiourea” is considered hazardous. It is toxic if swallowed . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wash off immediately with plenty of water for at least 15 minutes if it comes into contact with skin .

Future Directions

“N-[3,5-Bis(trifluoromethyl)phenyl]thiourea” has played a very important role in the development of H-bond organocatalysts . It is used extensively in promoting organic transformations, indicating its potential for further applications in organic chemistry .

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6N3OS/c15-13(16,17)8-4-9(14(18,19)20)6-10(5-8)23-11(24)7-25-12-21-2-1-3-22-12/h1-6H,7H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOWNQZWRACJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide

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